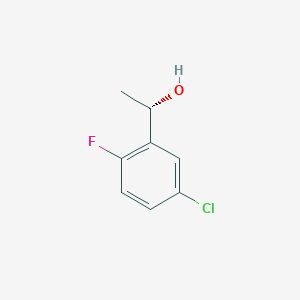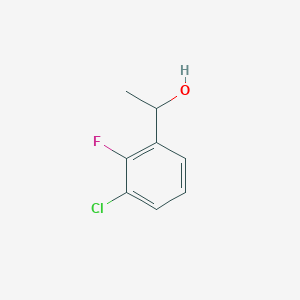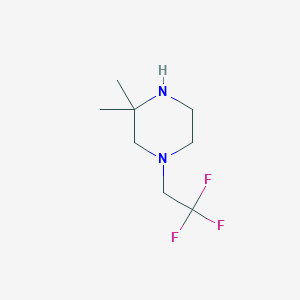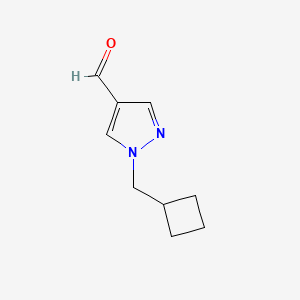
Zinc difluoromethanesulfinate
Overview
Description
Zinc difluoromethanesulfinate is a reagent widely used to incorporate difluoromethyl functionality onto biologically significant structural motifs. It is used to difluoromethylate compounds such as heteroarenes, thiols, enones, and α, β‐unsaturated carboxylic acids .
Synthesis Analysis
The synthesis of zinc bis(alkanesulfinate)s, which can be used as general reagents for the formation of radical species, involves the treatment of the corresponding sulfonyl chlorides with zinc dust . The zinc difluoromethanesulfinate is prepared by the addition of difluoromethanesulfonyl chloride to excess Zn dust in H2O at 0°C .Molecular Structure Analysis
The new compound zinc difluoromethanesulfinate salt, Zn (SO2CF2H)2, was characterized by infrared and Raman spectroscopies. The ab initio calculations were used to study the structures and vibrational properties of the compound and its SO2CF2H− anion . The molecular formula is C2H2F4O4S2Zn .Chemical Reactions Analysis
Zinc difluoromethanesulfinate has been characterized by elemental analysis, IR, and F NMR. The structure was further confirmed by X‐ray crystallography .Physical And Chemical Properties Analysis
Zinc difluoromethanesulfinate has a molecular weight of 295.5 g/mol . It is soluble in H2O, DMSO, MeOH, EtOH, acetone, and MeCN; insoluble in CH2Cl2, CHCl3, ClCH2CH2Cl, anisole, and perfluorotoluene .Scientific Research Applications
Organic Synthesis
Zinc difluoromethanesulfinate is widely used to incorporate difluoromethyl functionality onto biologically significant structural motifs. It is particularly useful in the difluoromethylation of compounds such as heteroarenes, thiols, enones, and α, β‐unsaturated carboxylic acids .
Drug Discovery
In drug discovery, zinc difluoromethanesulfinate serves as a general reagent for the formation of radical species, which are essential in the synthesis of various pharmaceuticals. The protocol for its synthesis and purification is well-established, facilitating its use in drug development .
Photocatalysis
This compound plays a crucial role in photocatalytic processes, especially in the direct CF2H radical addition to CQN bonds. The photocatalytic activation of zinc difluoromethanesulfinate under mild conditions leads to impressive structural diversity, enabling the functionalization of complex molecules like quinoxalinones and dibenzazepines .
Mechanism of Action
Target of Action
Zinc difluoromethanesulfinate is a reagent widely used to incorporate difluoromethyl functionality onto biologically significant structural motifs . It is used to difluoromethylate compounds such as heteroarenes, thiols, enones, and α, β‐unsaturated carboxylic acids . Therefore, the primary targets of Zinc difluoromethanesulfinate are these organic substrates.
Mode of Action
Zinc difluoromethanesulfinate operates via a radical process for the direct difluoromethylation of organic substrates . This method is mild, operationally simple, chemoselective, and scalable. It is compatible with a range of nitrogen-containing heteroarene substrates of varying complexity as well as select classes of conjugated p−systems and thiols .
Biochemical Pathways
The biochemical pathways affected by Zinc difluoromethanesulfinate involve the incorporation of difluoromethyl groups into diverse target molecules . This transformation is achieved through the formation of new HF2C-C bonds upon addition to heteroarenes .
Pharmacokinetics
It is known that the compound is used under mild conditions, suggesting that it may have favorable adme (absorption, distribution, metabolism, and excretion) properties .
Result of Action
The result of Zinc difluoromethanesulfinate’s action is the successful difluoromethylation of organic substrates . This leads to the incorporation of difluoromethyl functionality onto biologically significant structural motifs .
Action Environment
The action of Zinc difluoromethanesulfinate is influenced by environmental factors. The compound offers a rapid, scalable, and operationally simple approach under air , indicating that it is stable and effective in an oxygen-rich environment.
Safety and Hazards
Zinc difluoromethanesulfinate causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/eye protection/face protection, and storing in a well-ventilated place .
Future Directions
Future research directions should focus on difluoromethylation that make use of inexpensive reagents, feedstock chemicals and operationally simple procedures . Zinc difluoromethanesulfinate is part of a zinc sulfinate toolbox developed by Phil Baran for the simple and rapid diversification of heterocycles .
properties
IUPAC Name |
zinc;difluoromethanesulfinate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2CH2F2O2S.Zn/c2*2-1(3)6(4)5;/h2*1H,(H,4,5);/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGEYAPVLXKEKMP-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(F)(F)S(=O)[O-].C(F)(F)S(=O)[O-].[Zn+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2F4O4S2Zn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Zinc difluoromethanesulfinate | |
CAS RN |
1355729-38-2 | |
| Record name | 1355729-38-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the common applications of Zinc difluoromethanesulfinate in organic synthesis?
A1: Zinc difluoromethanesulfinate is primarily used as a difluoromethylating agent in organic synthesis. It serves as a convenient source of CF2H radicals under suitable reaction conditions. This property allows for the direct introduction of the CF2H group into a variety of organic molecules. For example, it has been successfully employed for the difluoromethylation of (hetero)aryl iodides [1], β-styryl halides [1], and C=N bonds [2]. Additionally, it has been used in decarboxylative difluoromethylation reactions of α,β-unsaturated carboxylic acids [3].
Q2: How does Zinc difluoromethanesulfinate facilitate the transfer of the difluoromethyl group?
A2: The mechanism by which zinc difluoromethanesulfinate acts as a difluoromethylating agent often involves a radical pathway. In the presence of suitable catalysts, such as copper or iron complexes, and often an oxidant, zinc difluoromethanesulfinate is believed to generate difluoromethyl radicals (CF2H•). These radicals can then react with various substrates, leading to the incorporation of the difluoromethyl group. The exact mechanism can vary depending on the specific reaction conditions and the catalyst employed.
Q3: Are there any limitations or challenges associated with the use of Zinc difluoromethanesulfinate?
A3: While zinc difluoromethanesulfinate offers a valuable tool for difluoromethylation, there are certain limitations. The reaction often requires transition metal catalysts and specific reaction conditions to achieve optimal yields. Additionally, the substrate scope, while broad, may have limitations depending on the specific transformation. Further research continues to explore new methodologies and catalysts to expand the applicability and overcome these limitations.
Q4: What are the advantages of using Zinc difluoromethanesulfinate compared to other difluoromethylation reagents?
A4: Zinc difluoromethanesulfinate offers several advantages as a difluoromethylation reagent. It is commercially available, relatively inexpensive, and stable under ambient conditions. Additionally, it exhibits good functional group tolerance, allowing for its use in complex synthetic sequences. Compared to some other difluoromethylation reagents, zinc difluoromethanesulfinate often requires milder reaction conditions and offers good regioselectivity in many transformations.
Q5: What are the future directions for research involving Zinc difluoromethanesulfinate?
A5: Ongoing research focuses on exploring new catalytic systems, expanding the substrate scope, and developing enantioselective difluoromethylation reactions using zinc difluoromethanesulfinate. Additionally, efforts are underway to develop milder and more sustainable reaction conditions, potentially employing photocatalysis or electrochemistry. Investigating the application of zinc difluoromethanesulfinate in the synthesis of complex natural products and pharmaceuticals remains a promising avenue for future research.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





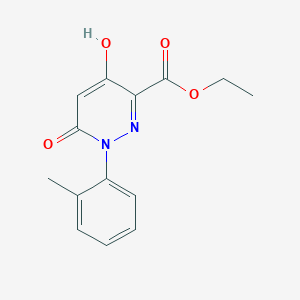
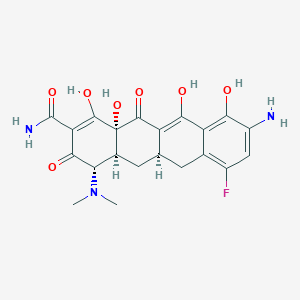
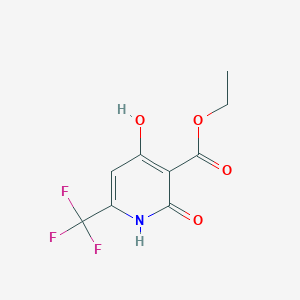

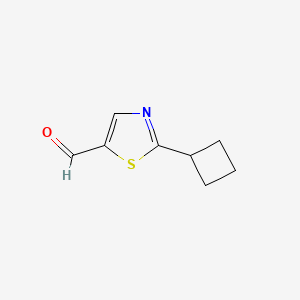


![{1-Cyclopropyl-2-[(4-methylphenyl)thio]ethyl}methylamine](/img/structure/B1425374.png)
